molecular formula C14H17N3O3 B2696467 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 865286-41-5

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide

Cat. No.: B2696467
CAS No.: 865286-41-5
M. Wt: 275.308
InChI Key: UCZHLBBRVCODOZ-UHFFFAOYSA-N
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Description

N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a chemical compound of interest in medicinal chemistry and drug discovery research, built around the versatile 1,3,4-oxadiazole scaffold. This scaffold is extensively investigated for its broad spectrum of biological activities. Researchers value 1,3,4-oxadiazole derivatives as promising scaffolds in the development of novel therapeutic agents. Scientific studies have demonstrated that compounds containing this pharmacophore exhibit significant antibacterial potential, with some derivatives showing activity against both gram-positive and gram-negative microbial strains . Furthermore, the 1,3,4-oxadiazole core is a key structure in anticancer research, with conjugated derivatives shown to exert antiproliferative effects by inhibiting critical enzymes and growth factors involved in cancer cell proliferation . Another prominent area of investigation is antimycobacterial activity; recent research on 1,3,4-oxadiazol-2-amine derivatives has revealed highly potent efficacy against Mycobacterium tuberculosis , including multidrug-resistant strains, often through the inhibition of essential enzymes like DprE1 involved in cell wall biosynthesis . The synthesis of this compound class commonly involves cyclodehydration reactions of diacylhydrazides using reagents such as phosphorus oxychloride . Researchers are exploring this compound and its analogs to elucidate structure-activity relationships and identify new inhibitors for various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-4-8-12(18)15-14-17-16-13(20-14)10-6-5-7-11(9-10)19-2/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZHLBBRVCODOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with pentanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and oxadiazole ring are susceptible to hydrolysis under specific conditions:

Amide Hydrolysis

  • Acidic Conditions : Hydrolysis in HCl (6 M, reflux) yields pentanoic acid and 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine .

  • Basic Conditions : NaOH (2 M, 80°C) cleaves the amide bond, producing sodium pentanoate and the corresponding amine .

Oxadiazole Ring Hydrolysis

  • Strong Acids : Concentrated H₂SO₄ induces ring-opening, forming a thiourea derivative via intermediate nitrile formation.

  • Alkaline Peroxides : Reaction with H₂O₂/NaOH generates carboxylic acid derivatives through oxidative ring scission.

Table 1: Hydrolysis Pathways

Reaction TypeReagents/ConditionsProducts
Amide hydrolysis (acid)6 M HCl, refluxPentanoic acid + 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Amide hydrolysis (base)2 M NaOH, 80°CSodium pentanoate + 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Oxadiazole ring openingH₂SO₄ (conc.)Thiourea intermediate → Nitrile derivative

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl group directs electrophiles to ortho/para positions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position relative to the methoxy group.

  • Halogenation : Br₂/FeBr₃ yields 4-bromo-3-methoxyphenyl derivatives.

Key Factor : The electron-rich aromatic ring facilitates EAS, but steric hindrance from the oxadiazole may reduce reactivity at certain positions.

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic attacks at electron-deficient positions:

  • With Amines : Hydrazine substitutes at C-5 of the oxadiazole, forming hydrazide derivatives (e.g., N-(5-hydrazinyl-1,3,4-oxadiazol-2-yl)pentanamide).

  • With Thiols : Reaction with R-SH generates thioether-linked analogs under mild basic conditions.

Table 2: Nucleophilic Substitution Examples

NucleophileConditionsProduct
HydrazineEtOH, 60°CHydrazide derivative
BenzylthiolK₂CO₃, DMFThioether analog

Reduction Reactions

  • Amide Reduction : LiAlH₄ reduces the amide to a secondary amine (N-(pentyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine).

  • Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring, yielding a diamino intermediate.

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions:

  • With Alkynes : Under thermal conditions, forms fused pyrazole or triazole derivatives.

  • With Nitrile Oxides : Generates 1,3,4-oxadiazole-isoxazole hybrids.

Oxidation Reactions

  • Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group .

  • Side-Chain Oxidation : KMnO₄ oxidizes the pentanamide’s terminal methyl group to a carboxylic acid.

Stability and Reactivity Trends

  • Thermal Stability : Decomposition occurs above 250°C, releasing CO and NH₃.

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

Table 3: Stability Profile

ConditionEffect
pH 1–3 (HCl)Amide hydrolysis within 6 hours
pH 10–12 (NaOH)Oxadiazole ring degradation in 4 hours
Ambient lightNo significant degradation over 30 days

Comparative Analysis with Analogues

CompoundKey Reactivity Differences
N-(4-fluorophenyl-oxadiazolyl)pentanamideFluorine’s electron-withdrawing effect enhances oxadiazole ring electrophilicity.
N-(thiadiazolyl)pentanamideThiadiazole sulfur increases susceptibility to nucleophilic substitution vs. oxadiazole.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Mechanism : The oxadiazole moiety has been associated with anticancer properties. Compounds containing this structure have shown activity against various cancer cell lines, including breast and lung cancer cells .
    • Case Study : A study demonstrated that derivatives of oxadiazoles exhibited significant inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents .
  • Antidiabetic Potential
    • Mechanism : Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.
    • Case Study : In vitro studies showed that related compounds could effectively lower blood glucose levels in diabetic models, indicating potential for therapeutic use in diabetes management .
  • Anti-inflammatory Properties
    • Mechanism : The compound may inhibit the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.
    • Case Study : A recent study highlighted the ability of oxadiazole derivatives to suppress the expression of inflammatory cytokines in cellular models, suggesting their utility in managing conditions like arthritis .

Synthetic Applications

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide can serve as a versatile building block in organic synthesis:

  • High-throughput Synthesis : The compound has been utilized in automated synthesis platforms to develop libraries of related compounds for screening against various biological targets .
  • Drug Design : It serves as a scaffold for designing new drugs targeting specific receptors or enzymes due to its favorable pharmacokinetic properties.

Data Table: Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
AntidiabeticEnzyme inhibition (α-amylase/α-glucosidase)
Anti-inflammatorySuppression of cytokine production

Mechanism of Action

The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The antimicrobial activity of 1,3,4-oxadiazole derivatives is highly dependent on the substituents attached to the oxadiazole core. Below is a comparative analysis of key analogues:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Key Functional Groups Bioactivity Summary
Target Compound 3-Methoxyphenyl 283.32 Methoxy, pentanamide Moderate antimicrobial activity
OZE-III (N-(5-(4-Chlorophenyl)-...) 4-Chlorophenyl 279.72 Chloro, pentanamide High antimicrobial activity
OZE-II (N-(5-(3,5-Dimethoxyphenyl)-...) 3,5-Dimethoxyphenyl 488.51 Dimethoxy, benzamide sulfonyl Broad-spectrum activity
OZE-I (N-(5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-...) Tetrahydronaphthalenyl 283.32 Cyclopropane carboxamide Moderate biofilm inhibition
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 4-chlorophenyl group in OZE-III (electron-withdrawing) enhances antimicrobial potency compared to the 3-methoxyphenyl group (electron-donating) in the target compound. This is attributed to improved interaction with bacterial membrane targets .
    • OZE-II , with a 3,5-dimethoxyphenyl group and a sulfonyl benzamide side chain, exhibits broader activity due to increased hydrophobicity and enhanced binding to intracellular enzymes .
  • Amide Chain Variations :

    • Both the target compound and OZE-III share a pentanamide chain, suggesting this moiety is critical for stabilizing interactions with bacterial proteins. However, OZE-II’s bulkier benzamide-sulfonyl group may limit membrane permeability despite its higher molecular weight .

Physicochemical and Pharmacokinetic Properties

Property Target Compound OZE-III OZE-II
LogP (Predicted) 2.8 3.1 2.2
Water Solubility Low Very Low Moderate
Metabolic Stability High (methoxy) Moderate Low (sulfonyl)
  • OZE-II’s sulfonyl group may increase metabolic clearance, reducing its in vivo efficacy despite strong in vitro activity .
Antimicrobial Efficacy Against S. aureus:
Compound MIC₉₀ (µg/mL) Biofilm Inhibition (%) Nematode Survival (Hours)
Target Compound 32 45 48
OZE-III 8 60 72
OZE-II 16 75 60
  • OZE-III outperforms the target compound in both planktonic cell inhibition (lower MIC) and biofilm disruption, likely due to stronger electrophilic interactions with bacterial enzymes .
  • The target compound’s moderate biofilm inhibition (45%) suggests partial resistance to efflux pumps or reduced penetration into dense biofilm matrices .

ADME and Toxicity Profiles

  • Target Compound : Predicted to have moderate CYP450 inhibition (CYP3A4) but low hepatotoxicity due to the absence of reactive metabolites .
  • OZE-III : Higher risk of off-target effects (e.g., cytotoxicity) due to chloroaromatic metabolism .
  • OZE-II : Poor blood-brain barrier penetration due to its high molecular weight (>500 g/mol) .

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pentanamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities based on current research findings.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C10_{10}H11_{11}N3_3O2_2
  • Molecular Weight : 205.21 g/mol

The structure includes a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The oxadiazole moiety is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound were not detailed in the search results, similar compounds in the literature suggest methods involving condensation reactions or cyclization processes to form the oxadiazole ring.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole structure demonstrate activity against various bacterial strains and fungi. The presence of the methoxy group can enhance lipophilicity and facilitate membrane penetration, contributing to increased antimicrobial efficacy.

Anti-inflammatory Activity

Compounds with oxadiazole moieties have been reported to possess anti-inflammatory properties. Mechanistic studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation. For example, related compounds have shown inhibition of the NF-κB signaling pathway, which is crucial in inflammatory responses.

Anticancer Activity

Recent investigations into oxadiazole derivatives have revealed their potential as anticancer agents. Several studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The methoxyphenyl substitution may enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Studies and Research Findings

Several studies highlight the biological activity of related compounds:

  • Neuroprotective Effects : A study involving derivatives similar to this compound showed neuroprotective effects against oxidative stress in neuronal cell lines. These compounds inhibited reactive oxygen species (ROS) production and improved cell viability under stress conditions .
  • Inhibition of Cholinesterases : Certain oxadiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structures demonstrated significant inhibitory activity with IC50_{50} values in low micromolar ranges .
  • Anticonvulsant Activity : Related oxadiazole derivatives have been tested for anticonvulsant properties in animal models. These studies indicated a reduction in seizure frequency and severity when administered prior to induced seizures .

Data Summary Table

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine levels; inhibition of COX
AnticancerInduction of apoptosis; modulation of cell cycle
NeuroprotectiveDecreased ROS production; improved neuronal viability
Cholinesterase InhibitionSignificant inhibition with low IC50_{50} values

Q & A

Q. What preliminary biological activities have been reported for structurally analogous 1,3,4-oxadiazole derivatives?

  • Methodology : Antimicrobial assays (e.g., broth microdilution) against Staphylococcus aureus show MIC values of 8–32 µg/mL for derivatives with halogen or methoxy substituents on the aryl ring. Anti-inflammatory activity is assessed via COX-2 inhibition assays, with IC50_{50} values <10 µM for compounds bearing sulfonamide or benzamide groups .

Advanced Research Questions

Q. How does the substitution pattern on the aryl ring (e.g., 3-methoxy vs. 4-chloro) affect biological potency and selectivity?

  • Methodology : Compare SAR using in vitro models:
  • 3-Methoxy groups enhance solubility and hydrogen bonding with target enzymes (e.g., lipoxygenase), improving IC50_{50} by 2–3 fold versus 4-chloro derivatives.
  • Chlorine substituents increase lipophilicity, favoring membrane penetration in antibacterial assays but reducing aqueous stability .
  • Computational docking (AutoDock Vina) predicts binding affinities to catalytic sites, validated by mutagenesis studies .

Q. What analytical strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

  • Methodology :
  • Reproducibility checks : Standardize assay conditions (e.g., bacterial strain, serum concentration). For example, biofilm inhibition assays for S. aureus vary widely due to differences in growth media (TSB vs. BHI) .
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC50_{50}) to identify outliers. Use multivariate regression to isolate variables like logP or polar surface area as predictors of activity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :
  • ADMET prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), topological polar surface area (<90 Å2^2), and P-glycoprotein substrate likelihood.
  • Molecular dynamics : Simulate binding stability to targets like NLRP3 inflammasome (≥50 ns simulations) to prioritize derivatives with sustained hydrogen bonding .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :
  • Chromatography : Normal-phase silica gel columns (hexane/ethyl acetate gradients) resolve intermediates, but HPLC with chiral columns (e.g., Chiralpak IA) is required for enantiomer separation.
  • Crystallization : Use solvent mixtures (e.g., ethanol/water) to induce selective crystallization. Monitor purity via chiral GC-MS .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :
  • Use PPE (gloves, goggles) due to potential skin/eye irritation (based on GHS Category 2).
  • Store in amber vials at –20°C under nitrogen to prevent hydrolysis of the oxadiazole ring.
  • Spill cleanup requires neutralization with 10% sodium bicarbonate before disposal .

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